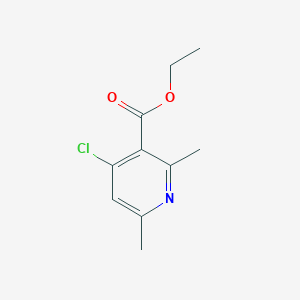

Ethyl 4-chloro-2,6-dimethylnicotinate

Overview

Description

Ethyl 4-chloro-2,6-dimethylnicotinate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds which can help infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed structural determination using techniques like XRD, GC–MS analysis, NMR spectroscopy, and the proposal of reaction mechanisms . These methods are crucial for confirming the successful synthesis of such compounds and could be applied similarly to this compound.

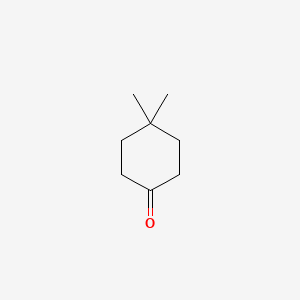

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using spectroscopic methods and density functional theory (DFT) calculations . For instance, ethyl-6-chloronicotinate was analyzed for its structural and spectroscopic data, including vibrational spectra and NMR chemical shifts . These techniques provide a comprehensive understanding of the molecular geometry and electronic properties, which are essential for predicting the behavior of this compound.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of this compound, they do explore the reactivity of structurally related compounds. For example, the synthesis and reactivity of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were evaluated using quantum chemical calculations, indicating exothermic and spontaneous formation reactions at room temperature . Such analyses can shed light on the potential reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound have been investigated through various experimental and theoretical methods. For instance, the study of ethyl-6-chloronicotinate included an analysis of its electronic properties, such as excitation energies, oscillator strengths, and frontier molecular orbitals, as well as thermodynamic features . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, non-linear optical (NLO) properties and dimerization reactions have been studied in related compounds, providing insights into their behavior in different states and potential applications .

Scientific Research Applications

Synthesis and Pharmacological Activity

Ethyl 4-chloro-2,6-dimethylnicotinate is involved in the synthesis of various pharmacologically active compounds. For instance, it is used in the synthesis of 4-amino-2,6-dimethylnicotinic acid esters and amides, which have been characterized for anxiolytic activity. This synthesis includes reacting 4-chloro-2,6-dimethylnicotinic acid ethylate with amines, followed by saponification and further reactions to yield various compounds with potential anxiolytic properties (Glozman et al., 2001).

Complexation and Macrocyclic Chemistry

This compound also plays a role in complexation and macrocyclic chemistry. For instance, it has been used in the synthesis of nicotinic acid crown ethers, contributing to the development of macrocyclic oxazolines and crown ethers. This showcases its utility in forming complex structures that have potential applications in various fields, including catalysis and materials science (Newkome & Marston, 1983).

Biosynthesis and Enantiopure Intermediates

In the field of biosynthesis, this compound is a precursor in the production of chiral drugs. Specifically, it is involved in the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for enantiopure intermediates used in the production of cholesterol-lowering statins. This highlights its importance in the pharmaceutical industry for the development of chiral drugs (Ye, Ouyang & Ying, 2011).

Stereoselective Synthesis and Pharmaceutical Intermediates

Furthermore, this compound is involved in the stereoselective synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, used as intermediates in synthesizing pharmacologically valuable products, including L-carnitine. This emphasizes its utility in the precise and selective production of pharmaceutical intermediates (Kluson et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

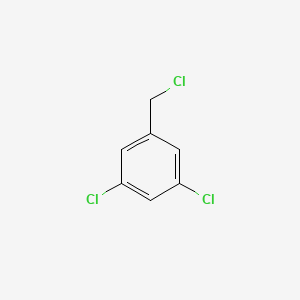

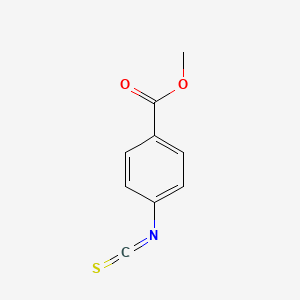

ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTAWKCADOMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286309 | |

| Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70271-80-6 | |

| Record name | 70271-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)